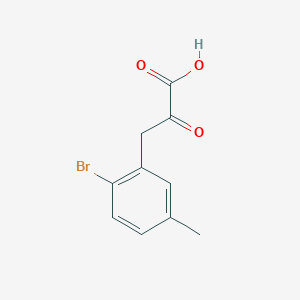
2-(2-Methylphenyl)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylphenyl)propanal, also known as 2-methyl-3-phenylpropanal, is an organic compound with the molecular formula C10H12O. It is an aromatic aldehyde that features a phenyl group substituted with a methyl group at the ortho position and a propanal group. This compound is used in various chemical syntheses and has applications in different fields, including perfumery and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(2-Methylphenyl)propanal can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of toluene with propanal in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with 2-methylpropanal to form the desired product. This reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of 2-methyl-3-phenylpropenal. This process uses a metal catalyst such as palladium or platinum and is conducted under high pressure and temperature to achieve high yields.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methylphenyl)propanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-(2-Methylphenyl)propanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2-(2-Methylphenyl)propanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the phenyl ring is further functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 2-(2-Methylphenyl)propanoic acid.
Reduction: 2-(2-Methylphenyl)propanol.
Substitution: Various substituted derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylphenyl)propanal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions involving aldehydes.
Medicine: The compound is investigated for its potential use in the synthesis of pharmaceutical agents.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 2-(2-Methylphenyl)propanal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in many biochemical reactions. The compound can also undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylpropanal: Lacks the methyl group on the phenyl ring.
2-(4-Methylphenyl)propanal: Has the methyl group at the para position instead of the ortho position.
2-(2-Methoxyphenyl)propanal: Contains a methoxy group instead of a methyl group.
Uniqueness
2-(2-Methylphenyl)propanal is unique due to the specific positioning of the methyl group on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This structural feature also affects its physical properties and applications in various fields.
Eigenschaften
Molekularformel |
C10H12O |
|---|---|
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
2-(2-methylphenyl)propanal |
InChI |
InChI=1S/C10H12O/c1-8-5-3-4-6-10(8)9(2)7-11/h3-7,9H,1-2H3 |
InChI-Schlüssel |
DWSXBFKYFXHHIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


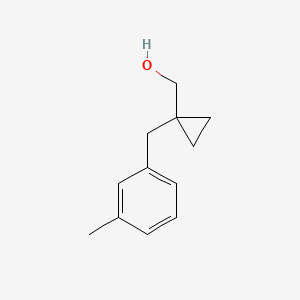

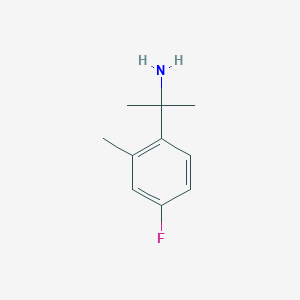
![3-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)-4-methoxybenzoicacid](/img/structure/B13598242.png)
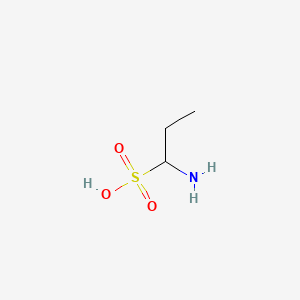


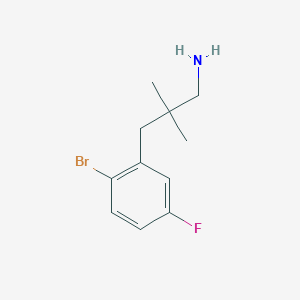
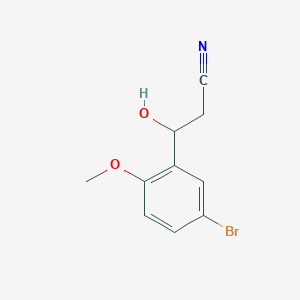

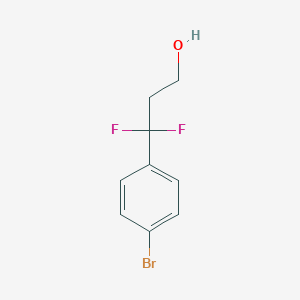

![3-{1H-imidazo[4,5-b]pyridin-6-yl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid](/img/structure/B13598304.png)
